molecular formula C11H19NO2 B11899645 Ethyl 2-azaspiro[4.4]nonane-6-carboxylate

Ethyl 2-azaspiro[4.4]nonane-6-carboxylate

Cat. No.: B11899645
M. Wt: 197.27 g/mol
InChI Key: RNOLLNZFWBLWBE-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[44]nonane-6-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azaspiro[4.4]nonane-6-carboxylate typically involves the reaction of cyclopentylideneacetic acid derivatives with N-benzyl azomethine ylide generated in situ. This reaction proceeds via a (3+2) cycloaddition mechanism, forming the spirocyclic structure . The reaction conditions often include the use of lithium fluoride in acetonitrile at elevated temperatures (around 60°C) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.4]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-azaspiro[4.4]nonane-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which ethyl 2-azaspiro[4.4]nonane-6-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-benzylazaspiro[4.4]nonane: Similar spirocyclic structure but with a benzyl group.

    tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate: Contains a hydroxyl group and a tert-butyl ester.

    tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Features an additional nitrogen atom in the ring system.

Uniqueness

Ethyl 2-azaspiro[4.4]nonane-6-carboxylate is unique due to its specific ester functional group and the absence of additional substituents on the spirocyclic framework. This simplicity allows for versatile modifications and applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-4-3-5-11(9)6-7-12-8-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLLNZFWBLWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC12CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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